Hole Mobility of DHI-Based Polymer Surpasses pIDTBT in OFET Devices
The anti-C16DHIT-BT polymer, synthesized from a DHI-derived monomer incorporating thieno groups to reduce torsional disorder, achieved a hole mobility of 2.38 cm² V⁻¹ s⁻¹ in OFET devices. This value surpasses the hole mobility of pIDTBT, a widely studied near-amorphous conjugated polymer benchmark, when evaluated under identical device fabrication and measurement conditions [1]. The enhanced mobility is attributed to the fully delocalized conjugation pathway and improved backbone planarity conferred by the anti-isomeric arrangement of the DHI-thieno building block [1].
| Evidence Dimension | Hole mobility (μh) in OFET devices |
|---|---|
| Target Compound Data | 2.38 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | pIDTBT (poly(indacenodithiophene-co-benzothiadiazole)) |
| Quantified Difference | Slightly higher than pIDTBT under identical conditions |
| Conditions | Bottom-gate top-contact OFET; solution-processed; identical device architecture |
Why This Matters
Higher hole mobility directly enables faster switching speeds and lower operating voltages in organic electronic circuits, making DHI-based polymers a superior choice over the established pIDTBT benchmark for high-performance OFET applications.
- [1] Zhang, S., Liu, Y. et al. (2025). Isomeric 1,4-Dihydropentalene-Containing Building Blocks for High Mobility Ladder-Type Conjugated Polymers. Angewandte Chemie International Edition, 64(19), e202500860. View Source
